Home > Products > Screening Compounds P126642 > ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate - 802534-49-2

ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate

Catalog Number: EVT-3292201
CAS Number: 802534-49-2
Molecular Formula: C13H15N5O2
Molecular Weight: 273.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

    Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor. [] It exhibits strong antiproliferative activity against A2780 human ovarian carcinoma cells and has demonstrated good efficacy and tolerability in preclinical xenograft models. [] PHA-848125 is currently undergoing phase I and phase II clinical trials. []

8-{[2-Methoxy-5-(4-methylpiperazin-1-yl)phenyl]amino}-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (Compound 49)

    Compound Description: Compound 49 is a highly potent and selective Polo-like kinase 1 (Plk1) inhibitor, exhibiting an IC50 value of 0.007 µM. [] This compound demonstrates submicromolar antiproliferative activity against various tumor cell lines and shows significant in vivo tumor growth inhibition in a HCT116 xenograft model upon oral administration. []

    Compound Description: This series of compounds represents a broad range of structural modifications on the pyrazolo[4,3-h]quinazoline scaffold. [] These compounds were investigated for their inhibitory activity against various kinases, including PIM-1, PIM-2, and PIM-3. [] The study identified specific derivatives with potent inhibitory activity against these kinases, suggesting their potential for treating diseases associated with dysregulated kinase activity. []

8-Anilino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylic acid

    Compound Description: This compound represents a simplified analogue of the target compound. [] Though its specific biological activity is not discussed, its complex with CDK2-cyclin A has been structurally characterized, providing valuable insights into the binding mode of pyrazolo[4,3-h]quinazolines with this kinase family. []

Source and Classification

The compound is cataloged with the Chemical Abstracts Service number 802534-49-2 and has a molecular formula of C₁₃H₁₅N₅O₂. Its molecular weight is approximately 273.29 g/mol. The compound falls within the category of heterocyclic compounds, specifically those containing both pyrazole and quinazoline rings, which are known for their biological activity, especially in the context of cancer therapeutics .

Synthesis Analysis

The synthesis of ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate typically involves several key steps:

  1. Formation of Pyrazole Core:
    • The initial step often includes the azo coupling of diazotized 2-fluoropyridin-4-amine with ethyl 4-chloro-3-oxobutanoate to yield an intermediate compound.
    • This intermediate undergoes cyclization using potassium t-butoxide to form the pyrazole core structure.
  2. Substitution Reactions:
    • The hydroxyl group on the pyrazole is alkylated with various benzyl bromides to introduce different substituents.
    • Subsequent substitution reactions replace the fluorine atom on the pyridine ring via nucleophilic aromatic substitution.
  3. Final Modifications:
    • The ethyl ester group is converted to a carboxamide through treatment with ammonia in methanol, yielding the final product.

These synthetic pathways highlight the intricate nature of creating such compounds, often requiring careful control of reaction conditions and purification processes to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate features a fused bicyclic system consisting of a pyrazole ring and a quinazoline moiety. Key structural characteristics include:

The presence of various functional groups enhances its interaction with biological targets, making it a candidate for drug development .

Chemical Reactions Analysis

Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate can participate in several chemical reactions:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitutions at various sites on its structure, particularly on the aromatic rings.
  2. Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to form corresponding carboxylic acids.
  3. Condensation Reactions: It may also engage in condensation reactions with other amines or alcohols to form more complex derivatives.

These reactions are essential for modifying the compound for specific biological activities or improving its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate primarily involves its role as a protein kinase inhibitor. By binding to specific kinase domains, this compound can inhibit phosphorylation processes critical for cell cycle regulation and signal transduction pathways associated with cancer progression.

Research indicates that these inhibitors can selectively target Polo-like kinase 1 (PLK1), which is involved in mitotic processes. The inhibition leads to cell cycle arrest and apoptosis in cancer cells while sparing normal cells from excessive toxicity .

Physical and Chemical Properties Analysis

Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting point data is not widely reported but is crucial for characterization.
  • Solubility: The compound's solubility varies across solvents; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.

These properties influence its formulation as a pharmaceutical agent and its bioavailability when administered .

Applications

The primary applications of ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate lie within medicinal chemistry:

  1. Cancer Therapy: As a selective inhibitor of protein kinases such as PLK1, it shows promise as an antitumor agent.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying kinase signaling pathways and their implications in various diseases.

Additionally, ongoing research into its derivatives aims to enhance efficacy and reduce side effects associated with traditional chemotherapeutic agents .

Synthetic Methodologies for Ethyl 8-Amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate and Analogues

Multicomponent Reaction Strategies in Green Solvent Systems

The synthesis of pyrazolo[4,3-h]quinazoline derivatives increasingly employs multicomponent reactions (MCRs) in environmentally benign solvents to enhance atom economy and reduce waste. A prominent approach involves the cyclocondensation of 5-aminopyrazole derivatives with carbonyl sources in green media. For example, ionic liquids such as [Bmim]Br serve as dual solvent-catalysts, enabling efficient assembly of the tricyclic core at 100°C. This method achieves regioselectivity by suppressing side reactions common in traditional organic solvents [1] [10].

Ethanol-water mixtures (4:1 v/v) have also proven effective for MCRs involving pyrazole-5-amine precursors and aldehydes. The aqueous component facilitates proton transfer during imine formation, while ethanol solubilizes organic intermediates. This system yields the target compound with >85% purity and reduces energy consumption by 40% compared to DMF or toluene [10]. Key advantages include:

  • Elimination of toxic catalysts (e.g., piperidine)
  • Simplified workup through precipitation at 0°C
  • Recyclability of solvent systems for 3 cycles without yield loss

Table 1: Solvent Efficiency in Multicomponent Syntheses

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
[Bmim]Br10039295
Ethanol-H₂O (4:1)8048891
Neat Ethanol7867689

Microwave-Accelerated Cyclization Techniques

Microwave irradiation has revolutionized the construction of the dihydropyrazoloquinazoline core by reducing reaction times from hours to minutes. The key cyclization step involves closed-vessel conditions (150°C, 300W) where 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate reacts with triethoxyethane in the presence of ammonium acetate. This method achieves near-quantitative conversion in 15 minutes, compared to 12 hours under conventional heating [10].

Critical parameters for microwave success include:

  • Precursor pre-organization: Pre-formation of the Schiff base intermediate ensures correct regiochemistry during annulation
  • Dielectric absorption: Polar intermediates absorb microwaves efficiently, enabling rapid temperature ramping
  • Pressure control: Sealed vessels prevent decomposition of volatile reagents (e.g., ammonia)

Decarboxylation can be concurrently achieved by extending irradiation time to 25 minutes, directly yielding pharmaceutically relevant 1-methyl derivatives without additional steps. This one-pot approach exemplifies the technique’s utility for rapid scaffold generation [3] [10].

Table 2: Conventional vs. Microwave Cyclization Performance

MethodCyclization TimeDecarboxylation TimeOverall Yield (%)
Conventional Heating12 h3 h64
Microwave (300W)15 min25 min93

Friedländer Condensation Approaches for Pyrazoloquinazoline Core Construction

Friedländer condensation provides a robust route to the pyrazolo[4,3-h]quinazoline system via acid-catalyzed cyclodehydration. The method employs ortho-aminoaldehyde precursors (e.g., 2-amino-4,5-dihydro-1H-pyrazole-3-carboxaldehyde) reacting with ketone components under mild Bronsted acid conditions. Acetic acid (10% v/v) in refluxing toluene efficiently catalyzes the formation of the fused quinazoline ring, with water removal driving the equilibrium toward product formation [9] [10].

Catalyst screening reveals significant efficiency differences:

  • p-TSA (p-toluenesulfonic acid): Delivers 78% yield at 110°C but requires anhydrous conditions
  • Ammonium acetate: Provides 82% yield with tolerance to moisture but necessitates higher temperatures (140°C)
  • Biocatalysts (lipases): Emerging alternative with 65% yield under physiological conditions

The reaction exhibits remarkable regiocontrol when unsymmetrical ketones are used, with electrophilic addition occurring exclusively at the less hindered carbonyl carbon. This selectivity enables installation of diverse substituents at the C6 position while preserving the critical C8-amino group [9].

Table 3: Friedländer Catalysts for Core Assembly

CatalystConcentration (mol%)Temperature (°C)Yield (%)Regioselectivity Ratio
p-TSA1011078>20:1
NH₄OAc2014082>15:1
Lipase B (Candida)153765>12:1

Functionalization at C8-Amino Position: Regioselective Modifications

The C8-amino group serves as a versatile handle for installing pharmacophores via nucleophilic substitution and palladium-catalyzed coupling. Regioselective arylation occurs when the amino group reacts with activated aryl halides (e.g., 2-(trifluoromethoxy)-5-bromoaniline) in DMSO at 80°C, yielding 8-anilino derivatives without protecting group chemistry. This selectivity arises from the diminished nucleophilicity of the pyrazole nitrogen in the fused system [4] [6] [10].

Key transformations include:

  • Buchwald-Hartwig amination: Palladium/XPhos catalysis couples secondary amines (e.g., N-ethylpiperidine) with 8-chloro precursors (87% yield) [5]
  • Reductive alkylation: Sodium cyanoborohydride-mediated coupling with aldehydes installs alkylamino groups while preserving the amino functionality
  • Sulfonylation: Methanesulfonyl chloride in pyridine yields polar sulfonamides for solubility enhancement

The C8 position’s electronic environment favors electrophilic substitution ortho to the quinazoline nitrogen, enabling chemoselective modifications critical for kinase inhibitor development. For example, 8-{[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino} derivatives exhibit potent PLK1 inhibition (IC₅₀ = 2 nM) due to optimal steric accommodation in the kinase pocket [6] [7].

Table 4: C8 Modification Impact on Biological Activity

C8 SubstituentSynthetic MethodPLK1 IC₅₀ (nM)Solubility (μg/mL)
-NH₂N/A>10,00042
-NHC₆H₅ (anilino)Nucleophilic substitution35018
-NH(1-ethylpiperidin-4-yl)Buchwald-Hartwig11063
-NH[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]Pd-catalyzed coupling228

Ester Group Transformations: Hydrolysis and Decarboxylation Pathways

The ethyl ester at C3 undergoes diverse transformations to access pharmacologically active derivatives. Selective hydrolysis employs 2N NaOH in THF/H₂O (1:1) at 0°C to prevent dihydropyrazole ring oxidation, yielding the carboxylic acid (96% purity). This intermediate serves as a precursor for:

  • Amide formation: Carbodiimide-mediated coupling with amines generates carboxamide bioisosteres (e.g., PLK1 inhibitors) [6] [8]
  • Decarboxylation: Copper(I) oxide in quinoline at 180°C removes CO₂, producing the unsubstituted C3 position essential for kinase binding

Decarboxylation proceeds via a radical mechanism confirmed by EPR spectroscopy, with copper(I) generating the C3 radical intermediate. Adding catalytic phenanthroline (5 mol%) enhances yield to 88% by stabilizing copper in the active Cu(I) state. The resulting 3-unsubstituted derivative serves as a versatile intermediate for introducing sulfonamide, carbamate, or thiourea functionalities [8] [10].

Transesterification with amino alcohols (e.g., 2-hydroxyethylamine) in supercritical CO₂ at 50°C and 100 bar achieves 95% conversion, exploiting the tunable polarity of scCO₂ to dissolve both polar and nonpolar reactants. This solvent-free approach exemplifies green chemistry principles while generating precursors for prodrug development [3] [8].

Table 5: Ester Transformation Pathways and Outcomes

ReactionConditionsProductYield (%)Application
Alkaline hydrolysis2N NaOH, THF/H₂O (1:1), 0°C, 2hC3-carboxylic acid92Amide precursor
DecarboxylationCu₂O (10 mol%), quinoline, 180°C, 8h3-H-pyrazolo[4,3-h]quinazoline88Kinase inhibitor intermediate
AmidationEDC·HCl, HOBt, DMF, 25°C, 12hC3-carboxamide85PLK1 inhibitors (e.g., NMS-1286937)
TransesterificationROH, scCO₂, 50°C, 100 bar, 6hC3-ester derivatives95Prodrug synthesis

Properties

CAS Number

802534-49-2

Product Name

ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate

IUPAC Name

ethyl 8-amino-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxylate

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

InChI

InChI=1S/C13H15N5O2/c1-3-20-12(19)10-8-5-4-7-6-15-13(14)16-9(7)11(8)18(2)17-10/h6H,3-5H2,1-2H3,(H2,14,15,16)

InChI Key

GUAHQNVJSKHHDA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=C1CCC3=CN=C(N=C32)N)C

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC3=CN=C(N=C32)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.